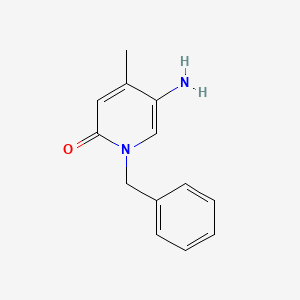
5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C₁₃H₁₄N₂O. This compound is part of the pyridinone family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinone derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced pyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagents used.
科学的研究の応用
5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- 5-Amino-1-benzyl-1,2-dihydropyridin-2-one
- 5-Amino-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-1-(4-chlorobenzyl)-1,2-dihydropyridin-2-one
Uniqueness: 5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical properties These substituents influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds
生物活性
5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one (CAS No. 1510662-44-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its structural features include a dihydropyridine core, which is known to exhibit various pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from multiple sources to provide a comprehensive overview.
The molecular formula of this compound is C13H14N2O, with a molecular weight of 214.26 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in drug development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structures can act as antioxidants by scavenging free radicals and inhibiting oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit specific kinases involved in cell signaling pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
4. Neuroprotective Effects
Given its structural similarities to other neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets:
Enzyme Interactions: The compound binds to specific enzymes, modulating their activity and influencing cellular pathways critical for growth and survival.
Receptor Binding: It may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and cognitive function.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
5-amino-1-benzyl-4-methylpyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-10-7-13(16)15(9-12(10)14)8-11-5-3-2-4-6-11/h2-7,9H,8,14H2,1H3 |
InChIキー |
XDMBCXXCFJZADX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=C1N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















